2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid
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Description
Scientific Research Applications
Immunostimulatory Activities
Research has shown that derivatives of benzimidazole, including compounds with structures similar to 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid, exhibit immunostimulatory activities. These compounds have been found to increase the primary and secondary anti-SRBC (sheep red blood cells) response and raise the GvH (graft-versus-host) inducing capacity of splenocytes in mice models. Such studies suggest potential applications in enhancing immune responses and anti-leukemia resistance (Tagliabue et al., 1978).
Structural and Spectroscopic Characterization
The synthesis and characterization of benzimidazole derivatives, including those related to the given compound, have been extensively studied. These studies provide detailed insights into the molecular structure, crystal formation, and spectroscopic properties of such compounds. For example, the synthesis, crystal structure, and spectroscopic characterization of a related compound were detailed, offering valuable information for further research and applications in material science and chemistry (Aydin et al., 2010).
Novel Synthetic Routes
Research has also explored novel synthetic routes for the production of benzimidazole derivatives, providing efficient methods for generating compounds with potential pharmaceutical and chemical applications. For instance, unique substituted benzimidazole carboxamides were obtained through an innovative one-pot reaction, showcasing the versatility and utility of these compounds in creating diverse molecular architectures (Ghandi et al., 2010).
Antimicrobial and Anticancer Evaluation
Benzimidazole derivatives have been evaluated for their antimicrobial and anticancer properties, indicating their potential in therapeutic applications. Studies have synthesized and characterized compounds for their activity against various bacterial and fungal strains, as well as their efficacy in inhibiting cancer cell growth. Such research highlights the promise of benzimidazole derivatives in developing new treatments for infectious diseases and cancer (Salahuddin et al., 2014).
Advanced Oxidation Processes
Compounds related to this compound have been studied in the context of advanced oxidation processes for wastewater treatment. The identification of transient products during the mineralization of such compounds provides insights into the mechanisms of degradation and potential environmental applications (Sun & Pignatello, 1993).
Properties
IUPAC Name |
2-[6-chloro-2-(4-chlorophenyl)benzimidazol-1-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-10-3-1-9(2-4-10)15-18-12-6-5-11(17)7-13(12)19(15)22-8-14(20)21/h1-7H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIXFEGMIVJRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2OCC(=O)O)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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